(3-Methylhex-5-en-3-yl)benzene
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Overview
Description
(3-Methylhex-5-en-3-yl)benzene is an organic compound with the molecular formula C13H18. It is characterized by a benzene ring substituted with a 3-methylhex-5-en-3-yl group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylhex-5-en-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(3-Methylhex-5-en-3-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of (3-Methylhex-5-en-3-yl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The hexenyl group can participate in various addition reactions due to the presence of the double bond.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylhex-4-en-1-yl)benzene
- (3-Methoxy-2-methylhex-5-en-3-yl)benzene
- (R,E)-(5-Methylhex-3-en-2-yl)benzene
Uniqueness
(3-Methylhex-5-en-3-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of a double bond in the hexenyl group
Properties
CAS No. |
171505-06-9 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-methylhex-5-en-3-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
InChI Key |
PRYACGDVDNQDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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